molecular formula C11H18N2O3 B1524406 Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate CAS No. 1199794-51-8

Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate

Cat. No.: B1524406
CAS No.: 1199794-51-8
M. Wt: 226.27 g/mol
InChI Key: SRXIYVLXAASOHA-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is a useful research compound. Its molecular formula is C11H18N2O3 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate (CAS: 1199794-51-8) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H18_{18}N2_{2}O3_{3}
  • Molecular Weight : 226.28 g/mol
  • IUPAC Name : this compound
  • Structure :
    • The compound features a spirocyclic structure which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases and may influence pathways involved in cell signaling.

Biological Activity Overview

  • Antimicrobial Activity :
    • Research indicates that compounds with similar spirocyclic structures have shown antimicrobial properties. For instance, derivatives have been studied for their efficacy against Trypanosoma brucei, the causative agent of sleeping sickness, suggesting potential applications in treating parasitic infections .
  • Cytotoxicity :
    • In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
  • Pharmacokinetics :
    • The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics, with some derivatives showing enhanced solubility and metabolic stability compared to traditional drugs .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against T. brucei
CytotoxicityInduces apoptosis in cancer cells
PharmacokineticsImproved solubility and stability

Case Study: Anti-Trypanosomal Activity

A study focused on the anti-trypanosomal properties of spirocyclic compounds similar to this compound found that modifications to the piperazine moiety significantly affected potency and solubility. The most effective analogs demonstrated low micromolar EC50_{50} values against T. brucei, indicating a promising avenue for drug development against this pathogen .

Properties

IUPAC Name

tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-6-8(14)12-11(7-13)4-5-11/h4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXIYVLXAASOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)NC2(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate
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Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate
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Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate
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Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate
Reactant of Route 5
Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate
Reactant of Route 6
Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate

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